An In-Depth Technical Guide to 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS 1231955-78-4): A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS 1231955-78-4): A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS 1231955-78-4), a pivotal building block in contemporary drug discovery and development. With a focus on practical application and mechanistic understanding, this document delves into the compound's physicochemical properties, synthesis, and characterization. A significant portion is dedicated to its application in Suzuki-Miyaura cross-coupling reactions, including a detailed experimental protocol and troubleshooting guide. Furthermore, a case study illustrates its role in the synthesis of potent kinase inhibitors, highlighting its importance for researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold in Drug Discovery
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride has emerged as a highly valuable heterocyclic boronic acid derivative in medicinal chemistry. Its unique structural features, combining a substituted pyridine core with a reactive boronic acid moiety, make it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This versatility has led to its widespread use in the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The morpholine and methyl substitutions on the pyridine ring provide specific steric and electronic properties that can influence solubility, metabolic stability, and target engagement of the final drug candidate.
The boronic acid functional group, while being relatively stable and having low toxicity, serves as a versatile handle for the formation of carbon-carbon bonds, a fundamental transformation in the construction of drug-like molecules.[1][2][3] The hydrochloride salt form of this compound often enhances its stability and handling characteristics in a laboratory setting.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is crucial for its effective use in synthesis.
| Property | Value |
| CAS Number | 1231955-78-4 |
| Molecular Formula | C₁₀H₁₆BClN₂O₃ |
| Molecular Weight | 258.51 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in water, methanol, and DMSO |
Characterization:
Quality control and structural confirmation are paramount. The following analytical techniques are routinely employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum will show characteristic signals for the methyl group, the morpholine protons, and the aromatic protons on the pyridine ring. The chemical shifts of the boronic acid protons (-B(OH)₂) can be broad and may exchange with deuterium in deuterated solvents.[4]
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to determine the purity of the compound and confirm its molecular weight. A typical method would involve reverse-phase chromatography with a suitable mobile phase, coupled to a mass spectrometer operating in electrospray ionization (ESI) mode.[5][6]
Synthesis and Purification: A Practical Workflow
The synthesis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride typically starts from a corresponding brominated pyridine precursor, 5-bromo-3-methyl-2-morpholinopyridine.
Figure 1: General synthetic workflow for 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride.
Step-by-Step Synthesis Protocol:
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Preparation of the Precursor (5-bromo-3-methyl-2-morpholinopyridine): This precursor can be synthesized from commercially available starting materials. For instance, 2,5-dibromo-3-methylpyridine can undergo a nucleophilic aromatic substitution with morpholine.[7]
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Borylation Reaction:
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To a solution of 5-bromo-3-methyl-2-morpholinopyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise.
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The reaction mixture is stirred at this temperature for a period to allow for complete lithium-halogen exchange.
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A borate ester, such as triisopropyl borate, is then added dropwise at the same low temperature.
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The reaction is allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis and Salt Formation:
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The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl).
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The aqueous layer is separated, and the organic layer is extracted with the aqueous acid.
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The combined aqueous layers are then concentrated under reduced pressure to afford the crude 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether) or by silica gel chromatography.
Causality in Experimental Choices:
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Low Temperature: The use of -78 °C during the lithiation step is critical to prevent side reactions, such as decomposition of the organolithium intermediate.
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Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture, necessitating an inert atmosphere to prevent quenching of the reagent and ensure high yields.
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Anhydrous Solvents: Water will rapidly quench the organolithium reagent, hence the use of anhydrous solvents is mandatory.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a boronic acid and an organohalide.[8][9][10][11] 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is an excellent coupling partner in these reactions.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
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Reagent Preparation: In a reaction vessel, combine 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
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Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water). The presence of water can be crucial for the activation of the boronic acid.[1][12]
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Degassing: Degas the reaction mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Troubleshooting and Optimization:
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; try a different palladium catalyst/ligand combination (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos).[13] |
| Ineffective base | Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeborylation | Decomposition of the boronic acid | Use milder reaction conditions; add the boronic acid portion-wise; consider using the corresponding boronate ester.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedure. |
| Difficult Purification | Co-elution with byproducts | Optimize the chromatography conditions; consider a different purification technique (e.g., recrystallization). |
Case Study: Synthesis of a PI3K/mTOR Inhibitor
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[14][15][16]
A representative example is the coupling of this boronic acid with a halogenated heterocyclic core to construct the biaryl scaffold of a potent PI3K/mTOR inhibitor.
Simplified Reaction Scheme:
The morpholine moiety in this building block can enhance the aqueous solubility and pharmacokinetic properties of the final inhibitor, while the methyl group can provide beneficial steric interactions within the kinase active site, potentially leading to improved potency and selectivity.[14] The pyridine nitrogen can also act as a hydrogen bond acceptor, further anchoring the inhibitor to the target protein.
Safety, Handling, and Storage
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Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. It is classified as an irritant.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is important to maintain their reactivity.
Conclusion
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is a highly valuable and versatile building block for medicinal chemists. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, has cemented its place in the drug discovery toolbox. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.
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